![molecular formula C21H25NO2 B5724809 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide](/img/structure/B5724809.png)
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide, also known as TBE-31, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TBE-31 belongs to the class of acrylamide derivatives that have been synthesized for their biological activity.
Mécanisme D'action
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide inhibits the activity of the enzyme phosphoinositide 3-kinase (PI3K), which is involved in cell signaling pathways that regulate cell growth, survival, and metabolism. By inhibiting PI3K, this compound disrupts these pathways and induces cell cycle arrest and apoptosis in cancer cells. This compound also inhibits the activity of the enzyme matrix metalloproteinase-9 (MMP-9), which is involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. In animal studies, this compound has been shown to inhibit tumor growth without causing significant side effects. This compound has also been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is its potential as a selective inhibitor of PI3K and MMP-9. This specificity could make this compound a useful tool for studying the role of these enzymes in cancer and inflammation. One limitation of this compound is its low solubility in water, which could make it difficult to use in certain experiments.
Orientations Futures
Future research on 3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide could focus on its potential use in combination with other cancer therapies. Studies could also investigate the mechanisms by which this compound reduces inflammation. Additionally, research could be conducted to improve the solubility of this compound and to develop more potent derivatives of the compound.
In conclusion, this compound is a synthetic compound that has potential applications in cancer research and as an anti-inflammatory agent. Its specificity as a PI3K and MMP-9 inhibitor makes it a useful tool for studying these enzymes. Further research is needed to fully understand the mechanisms of action of this compound and to develop more potent derivatives of the compound.
Méthodes De Synthèse
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide is synthesized by reacting 4-tert-butylphenyl isocyanate with 2-ethoxyaniline in the presence of triethylamine and dichloromethane. The resulting product is then reacted with acryloyl chloride to form this compound. The purity of the compound is confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)acrylamide has been studied for its potential applications in cancer research. Studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent.
Propriétés
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(2-ethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-5-24-19-9-7-6-8-18(19)22-20(23)15-12-16-10-13-17(14-11-16)21(2,3)4/h6-15H,5H2,1-4H3,(H,22,23)/b15-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJQNLMLQAVRKT-NTCAYCPXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C=CC2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C=C/C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.